Ledaborbactam Etzadroxil

OXA-48 carbapenemase oral antibiotics MIC90

Ledaborbactam etzadroxil (VNRX-7145) is the only orally bioavailable bicyclic boronic acid β-lactamase inhibitor prodrug specifically engineered for oral delivery, with reversible covalent inhibition of Ambler class A, C, and D serine β-lactamases. Unlike injectable boronates (taniborbactam, vaborbactam) and oral clavulanic acid, it uniquely addresses MDR Enterobacterales expressing ESBLs, KPC, and OXA-48 carbapenemases. With BARDA-funded Phase 3 development for cUTI, 84% urinary excretion of active ledaborbactam, 11–12 h half-life, and 92.5–99.0% susceptibility restoration in carbapenem-resistant K. pneumoniae, this compound is the essential reference inhibitor for OXA-48 biochemical screening (IC50 0.32 μM) and CAZ-AVI-resistant KPC variant mechanism-of-action studies.

Molecular Formula C19H26BNO7
Molecular Weight 391.2 g/mol
CAS No. 1842399-68-1
Cat. No. B3324390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLedaborbactam Etzadroxil
CAS1842399-68-1
Molecular FormulaC19H26BNO7
Molecular Weight391.2 g/mol
Structural Identifiers
SMILESB1(C(CC2=C(O1)C(=CC=C2)C(=O)OCOC(=O)C(CC)CC)NC(=O)CC)O
InChIInChI=1S/C19H26BNO7/c1-4-12(5-2)18(23)26-11-27-19(24)14-9-7-8-13-10-15(21-16(22)6-3)20(25)28-17(13)14/h7-9,12,15,25H,4-6,10-11H2,1-3H3,(H,21,22)/t15-/m0/s1
InChIKeySDTLIXWDRBWASV-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ledaborbactam Etzadroxil (CAS 1842399-68-1): Oral Boronate β-Lactamase Inhibitor Prodrug for Drug-Resistant Enterobacterales


Ledaborbactam etzadroxil (development code VNRX-7145) is the orally bioavailable etzadroxil ester prodrug of ledaborbactam (VNRX-5236), a bicyclic boronic acid β-lactamase inhibitor (BLI) with reversible covalent inhibitory activity against Ambler class A, C, and D serine β-lactamases [1]. The compound is under clinical development in fixed-dose combination with ceftibuten, a third-generation oral cephalosporin, as a β-lactam/β-lactamase inhibitor regimen targeting complicated urinary tract infections (cUTI) caused by multidrug-resistant Enterobacterales [2]. Ledaborbactam etzadroxil is distinct among clinically advanced BLIs in being specifically engineered for oral administration, addressing the critical lack of effective oral therapies for infections caused by extended-spectrum β-lactamase (ESBL)- and carbapenemase-producing Gram-negative pathogens [3].

Why Ledaborbactam Etzadroxil Cannot Be Substituted with Alternative Oral β-Lactamase Inhibitors


Generic substitution among oral β-lactamase inhibitors is precluded by fundamental differences in inhibition spectrum, pharmacokinetic profiles, and partner antibiotic compatibility. Existing oral BLIs such as clavulanic acid lack clinically meaningful activity against class C cephalosporinases and class D oxacillinases, while emerging oral carbapenems like tebipenem are hydrolyzed by OXA-48 and KPC carbapenemases [1]. Injectable bicyclic boronates such as taniborbactam (VNRX-5133) and vaborbactam are not formulated for oral administration and exhibit divergent BLI spectra (taniborbactam targets metallo-β-lactamases, which ledaborbactam does not inhibit) [2]. The ceftibuten-ledaborbactam combination is uniquely positioned as a Phase 3-ready oral regimen specifically optimized for cUTI caused by serine β-lactamase-producing Enterobacterales, with clinical pharmacokinetic data demonstrating high oral bioavailability, extensive prodrug conversion, and no clinically relevant drug-drug interactions [3].

Quantitative Differentiation Evidence for Ledaborbactam Etzadroxil Procurement and Selection


Superior In Vitro Potency Against OXA-48-Producing Enterobacterales Compared to Other Oral Agents

Ceftibuten-ledaborbactam demonstrated the most potent in vitro activity against 50 clinical Enterobacterales isolates carrying blaOXA-48, achieving an MIC90 of 0.5 mg/L. This represents a 16-fold improvement over tebipenem (8 mg/L), a 32-fold improvement over sulopenem (16 mg/L), and ≥64-fold improvement over ceftibuten-clavulanic acid, ceftibuten alone, and amoxicillin-clavulanic acid (all ≥32 mg/L) [1]. This direct head-to-head comparison establishes ceftibuten-ledaborbactam as the only orally bioavailable regimen in this study with MIC90 values within provisional susceptible breakpoints (≤1 mg/L) against OXA-48 producers [1].

OXA-48 carbapenemase oral antibiotics MIC90

Retention of Activity Against KPC Variants Conferring Ceftazidime-Avibactam Resistance

Ceftibuten-ledaborbactam (CTB-LED) maintains high antibacterial activity against Escherichia coli strains expressing clinically relevant KPC-2 and KPC-3 variants (V240G, D179Y, and D179Y/T243M) that confer resistance to ceftazidime-avibactam (CAZ-AVI) [1]. Unlike CAZ-AVI, which loses efficacy against these variant backgrounds, CTB-LED remained highly active. Biochemical analysis revealed that for the D179Y KPC-2 variant, the inactivation efficiency (k2/K) of ledaborbactam was significantly higher than that of avibactam, providing a mechanistic basis for retained antibacterial activity in CAZ-AVI-resistant contexts [1].

KPC carbapenemase variants ceftazidime-avibactam resistance boronate inhibitors

Demonstrated Pulmonary Epithelial Lining Fluid Penetration Supporting Potential Respiratory Indications

In a Phase 1 intrapulmonary pharmacokinetic study (NCT06665555), healthy adults receiving five oral doses of ceftibuten/ledaborbactam etzadroxil (600 mg/600 mg) q12h achieved epithelial lining fluid (ELF) to unbound plasma AUC ratios of 1.560 (aspirate 1) and 1.032 (pooled aspirates 2+3+4) for ledaborbactam, demonstrating pulmonary penetration exceeding unbound plasma concentrations [1]. ELF AUC0–12 values for ledaborbactam were 14,529 ng·h/mL (aspirate 1) and 9,809 ng·h/mL (pooled aspirates). This is the first reported evidence of ledaborbactam lung penetration in humans, supporting potential utility beyond urinary tract infections [1].

intrapulmonary pharmacokinetics epithelial lining fluid ELF penetration ratio

Restoration of Ceftibuten Susceptibility in Carbapenem-Resistant Klebsiella pneumoniae

In the ARGONAUT-IV surveillance study of 200 carbapenem-resistant Klebsiella pneumoniae clinical isolates (predominantly KPC producers), ceftibuten-ledaborbactam (ledaborbactam fixed at 4 mg/L) restored susceptibility to 92.5% of isolates at the EUCAST breakpoint (≤1 mg/L) and 99.0% at the CLSI breakpoint (≤8 mg/L), compared to only 4.5% and 30.5% susceptibility, respectively, for ceftibuten alone [1]. This represents an absolute increase in susceptibility of 88.0 percentage points (EUCAST) and 68.5 percentage points (CLSI) with the addition of ledaborbactam [1].

carbapenem-resistant Klebsiella pneumoniae ceftibuten susceptibility EUCAST/CLSI breakpoints

Phase 1 Human Pharmacokinetics: Extensive Prodrug Conversion and 11-12 Hour Terminal Half-Life

Phase 1 clinical pharmacokinetic studies (NCT04243863, NCT04877379) in healthy volunteers demonstrated that ledaborbactam etzadroxil undergoes extensive conversion to the active inhibitor ledaborbactam following oral administration, with prodrug AUCinf comprising less than 2% of active ledaborbactam exposure [1]. After 10 days of q8h dosing, ledaborbactam terminal half-life in plasma was approximately 11 to 12 hours, supporting an every-8-hour dosing regimen. Steady-state urinary excretion of ledaborbactam etzadroxil-derived material (comprised almost entirely of unchanged ledaborbactam) was 84%, confirming renal elimination as the primary clearance route [1]. No clinically relevant drug-drug interactions were observed between ceftibuten and ledaborbactam [1].

oral bioavailability prodrug conversion terminal half-life urinary excretion

Broad-Spectrum Activity Against ESBL-Positive and MDR Enterobacterales in Global Surveillance

In a 2018-2020 global surveillance study of 3,889 clinical Enterobacterales isolates, ceftibuten-ledaborbactam (ledaborbactam fixed at 4 μg/mL) demonstrated an MIC90 of 0.25 μg/mL overall and inhibited 98.3% of ESBL-phenotype-positive isolates and 89.7% of MDR isolates at the ≤1 μg/mL provisional susceptible breakpoint [1]. Against specific genotype-defined subsets, the combination inhibited 96.3% of CTX-M-9 group isolates (MIC90 0.25 μg/mL), 91.5% of CTX-M-1 group isolates (MIC90 0.5 μg/mL), 85.9% of KPC-positive isolates (MIC90 2 μg/mL), and 82.9% of OXA-48-group-positive isolates (MIC90 2 μg/mL) at ≤1 μg/mL [1]. Comparator data from the same study showed that ceftibuten alone had MIC90 values >32 μg/mL for MDR isolates, with susceptibility rates <31% [1].

ESBL MDR Enterobacterales global surveillance MIC90

Research and Industrial Application Scenarios for Ledaborbactam Etzadroxil


Oral Step-Down Therapy Development for cUTI Caused by Carbapenem-Resistant Enterobacterales

Ledaborbactam etzadroxil in combination with ceftibuten is in late-stage clinical development specifically for complicated urinary tract infections (cUTI), including pyelonephritis, caused by multidrug-resistant Enterobacterales [1]. Research programs focused on oral step-down therapy or outpatient management of CRE infections should prioritize this compound based on Phase 1 safety and PK data showing 84% urinary excretion of active ledaborbactam and 11-12 hour half-life [2], combined with surveillance data demonstrating 92.5-99.0% susceptibility restoration in carbapenem-resistant K. pneumoniae [3]. The combination has received BARDA funding and has been licensed for global development as a Phase 3-ready asset [4].

OXA-48 Carbapenemase Research and Inhibitor Screening

For academic and industrial research programs investigating class D OXA-48 carbapenemase inhibition, ledaborbactam etzadroxil is the only orally bioavailable BLI with published head-to-head MIC90 data against OXA-48-producing Enterobacterales demonstrating 16-fold to 64-fold superiority over other oral agents [1]. The compound has a reported IC50 of 0.32 μM against purified OXA-48 enzyme [2]. This differentiated profile supports its use as a reference inhibitor in OXA-48-focused biochemical screening, crystallography studies, and mechanism-of-action investigations [2].

KPC Variant Resistance Mechanism Studies

Research programs investigating emerging resistance to ceftazidime-avibactam mediated by KPC variants (V240G, D179Y, D179Y/T243M) should consider ledaborbactam etzadroxil as a differentiated tool compound. Published data demonstrate that ceftibuten-ledaborbactam maintains high activity against E. coli strains expressing these CAZ-AVI-resistant KPC variants, with biochemical evidence showing superior inactivation efficiency (k2/K) compared to avibactam against D179Y-containing variants [1]. This makes the compound valuable for structure-function studies of boronate-carbapenemase interactions and for evaluating therapeutic strategies in CAZ-AVI-resistant backgrounds [1].

Pulmonary Pharmacokinetic Research for Respiratory Tract Infections

For research programs exploring oral therapies for lower respiratory tract infections caused by drug-resistant Gram-negative pathogens, ledaborbactam etzadroxil offers the only published human intrapulmonary PK data for an oral boronate BLI. The demonstrated ELF-to-plasma AUC ratio >1.0 for ledaborbactam (1.560 in aspirate 1) confirms pulmonary penetration exceeding plasma concentrations, whereas the partner cephalosporin ceftibuten shows limited lung penetration (ELF-to-plasma ratio 0.239-0.341) [1]. This differential lung penetration profile supports investigation of ceftibuten-ledaborbactam in respiratory infection models and clinical studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ledaborbactam Etzadroxil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.